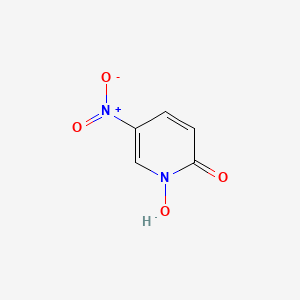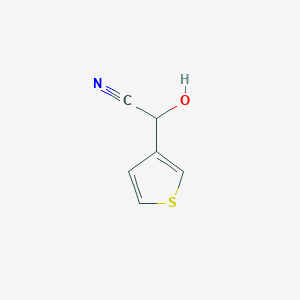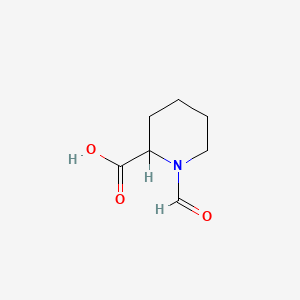
4,5-Dimethyl-2-(piperidin-1-yl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-(piperidin-1-yl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups at positions 4 and 5, and a piperidine ring attached at position 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(piperidin-1-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method includes the reaction of 2-bromo-4,5-dimethylthiazole with piperidine under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-2-(piperidin-1-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The methyl groups on the thiazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-(piperidin-1-yl)thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2-(piperidin-1-yl)thiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The thiazole ring’s aromaticity and the piperidine moiety’s basicity contribute to its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A parent compound with a similar ring structure.
Piperidine: A simple cyclic amine with a similar nitrogen-containing ring.
4,5-Dimethylthiazole: A closely related compound with similar substituents.
Uniqueness
4,5-Dimethyl-2-(piperidin-1-yl)thiazole is unique due to the combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications compared to simpler analogs.
Eigenschaften
Molekularformel |
C10H16N2S |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
4,5-dimethyl-2-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C10H16N2S/c1-8-9(2)13-10(11-8)12-6-4-3-5-7-12/h3-7H2,1-2H3 |
InChI-Schlüssel |
UEIWVHWUUSNTGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N2CCCCC2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8715692.png)

![Thiophene, 2-[(4-methylphenyl)methyl]-](/img/structure/B8715719.png)
![N-[4-[2-(1-Acetylpiperidin-4-YL)-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B8715733.png)
![6-(Methylamino)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8715737.png)


![Acetamide,n-[4-[[2-(diethylamino)ethyl]sulfonyl]phenyl]-](/img/structure/B8715758.png)
![4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B8715766.png)
![1,4-Diazabicyclo[3.2.2]nonane hydrochloride](/img/structure/B8715774.png)

![N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B8715794.png)


